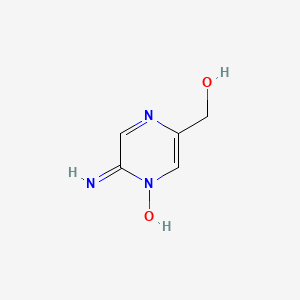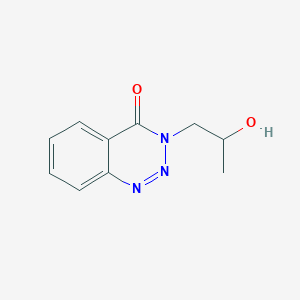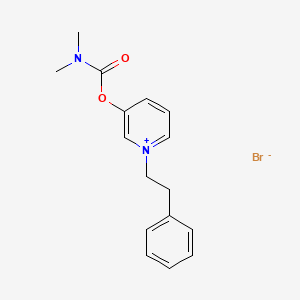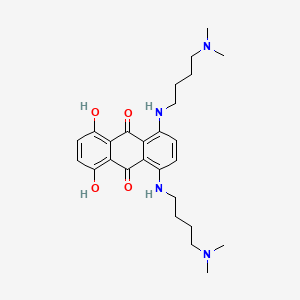
3-((4-((p-Ethoxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-((p-Ethoxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid, sodium salt is a complex organic compound with the molecular formula C21H19N4NaO5S . It is a member of the azo compound family, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((p-Ethoxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid, sodium salt typically involves a multi-step process:
Diazotization: The starting material, p-ethoxyaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methoxy-2-methylphenol to form the intermediate azo compound.
Sulfonation: The intermediate is further sulfonated to introduce the sulfonic acid group.
Neutralization: Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-((4-((p-Ethoxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
3-((4-((p-Ethoxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid, sodium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Nucleophiles: The azo groups can react with nucleophiles, leading to the formation of new compounds.
Complex Formation: The sulfonic acid group can form stable complexes with metal ions, which can be utilized in various applications.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo compound used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Direct Red 80: Employed in dyeing textiles.
Uniqueness
3-((4-((p-Ethoxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid, sodium salt is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it versatile for multiple applications .
特性
CAS番号 |
72138-85-3 |
|---|---|
分子式 |
C22H21N4NaO5S |
分子量 |
476.5 g/mol |
IUPAC名 |
sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H22N4O5S.Na/c1-4-31-18-10-8-16(9-11-18)23-26-21-12-15(2)20(14-22(21)30-3)25-24-17-6-5-7-19(13-17)32(27,28)29;/h5-14H,4H2,1-3H3,(H,27,28,29);/q;+1/p-1 |
InChIキー |
AXKDHJTWNVRBHB-UHFFFAOYSA-M |
正規SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)C)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)





![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)


![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)

